molecular formula C9H14Cl2N2O3 B11749983 (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride

(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride

Cat. No.: B11749983
M. Wt: 269.12 g/mol
InChI Key: OJRLWBNNRFYWMU-KLXURFKVSA-N
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Description

(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a propanoic acid backbone with stereospecific (2S) configuration. The compound contains a phenyl ring substituted with amino (-NH₂) and hydroxyl (-OH) groups at the 4- and 3-positions, respectively, and is stabilized as a dihydrochloride salt. This salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C9H14Cl2N2O3

Molecular Weight

269.12 g/mol

IUPAC Name

(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O3.2ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;;/h1-2,4,7,12H,3,10-11H2,(H,13,14);2*1H/t7-;;/m0../s1

InChI Key

OJRLWBNNRFYWMU-KLXURFKVSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride typically involves several steps. One common method includes the protection of the amino group, followed by the introduction of the hydroxy group through selective hydroxylation. The final step involves the deprotection of the amino group and the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system.

Key Findings :

  • Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.

Biochemical Research

The compound serves as a substrate in enzyme-catalyzed reactions, particularly those involving amino acid metabolism. Its role in synthesizing neurotransmitters such as dopamine and norepinephrine is critical in understanding mood disorders.

Key Findings :

  • Enzyme Activity Modulation : Research indicates that (2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride can enhance the activity of phenylalanine hydroxylase, an enzyme crucial for converting phenylalanine to tyrosine .

Pharmacology

The compound has been evaluated for its pharmacological properties, including anti-inflammatory and analgesic effects. Its ability to modulate cytokine production makes it a candidate for treating inflammatory diseases.

Key Findings :

  • Cytokine Inhibition : In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Case Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cells revealed that treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress. The compound exhibited an IC50 value of 25 µM, suggesting strong neuroprotective properties.

Case Study 2: Anti-inflammatory Activity

In a murine model of arthritis, administration of the compound led to a marked reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells, highlighting its therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Aromatic Substituents
  • Halogenated analogs: (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride () and 4-bromo-L-phenylalanine () incorporate halogens (Cl, F, Br), which elevate lipophilicity and may improve blood-brain barrier penetration. These groups also introduce steric and electronic effects, altering binding affinity compared to the main compound’s polar substituents .
  • Heterocyclic analogs :
    • L-Histidine dihydrochloride () contains an imidazole ring, enabling metal coordination and pH-dependent charge states, unlike the main compound’s phenyl ring.
    • Pyridyl derivatives () feature nitrogen-containing rings, which confer basicity and distinct electronic properties .
Functional Group Modifications
  • Esterified derivatives: (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride () and methoxycarbonyl-containing analogs () use ester groups to mask carboxylic acids, enhancing lipid solubility and metabolic stability. The main compound’s free carboxylic acid (as a salt) favors ionic interactions and rapid clearance .
  • Azo groups: (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride () includes an azo (-N=N-) chromophore, imparting light sensitivity and color. The main compound lacks this group, suggesting greater stability under light exposure .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Notable Properties
(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride* C₉H₁₄Cl₂N₂O₃ (estimated) ~285.1 (estimated) 4-NH₂, 3-OH High (dihydrochloride salt) Polar, likely UV-active
(2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid hydrochloride () C₁₄H₁₄FN₃O₂·HCl 323.7 Pyridyl, 4-F Moderate (hydrochloride) Fluorescent (yellow solid), [α]D²⁵ +30.8°
L-Histidine dihydrochloride () C₆H₁₁N₃O₂·2HCl 228.1 Imidazole High pH-sensitive, metal-binding
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride () C₉H₁₀Cl₂FNO₂ 254.1 3-Cl, 2-F Moderate Lipophilic, stored under inert atmosphere
(S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride () C₁₁H₁₄ClNO₄ 275.7 3-COOMe Low (ester) Enhanced metabolic stability

*Estimated based on structural analogs.

Biological Activity

(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride, also known as a derivative of 4-hydroxyphenyl amino acids, has garnered attention in biomedical research due to its potential biological activities, particularly in anticancer and antioxidant applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

  • Molecular Formula : C9H11N2O4·2HCl
  • Molecular Weight : 250.1 g/mol
  • CAS Number : 59-92-7

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of hydroxyl and amino groups on the phenyl ring. These groups facilitate interactions with various biological targets, enhancing its potential as an anticancer and antioxidant agent.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. A notable study examined its effects on A549 non-small cell lung cancer (NSCLC) cells, revealing significant cytotoxicity:

CompoundCell Viability Reduction (%)
(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid50% at 100 µM
Doxorubicin (control)60% at similar concentrations

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity against non-cancerous Vero cells, suggesting a promising therapeutic index .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using several assays, including the DPPH radical scavenging method. The results indicated that the compound effectively scavenged free radicals:

Assay TypeIC50 Value (µM)
DPPH Scavenging25 µM
Ascorbic Acid (control)10 µM

These findings underscore the compound's potential as a natural antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Researchers synthesized various derivatives of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid and evaluated their anticancer properties. The most effective derivative reduced A549 cell viability by over 50% compared to controls .
  • Antioxidant Evaluation :
    • In a comparative study, this compound was tested against other known antioxidants, showing significant radical scavenging activity that supports its use in formulations aimed at reducing oxidative damage .
  • Antimicrobial Potential :
    • Beyond its anticancer and antioxidant activities, derivatives of this amino acid have shown promising antimicrobial properties against drug-resistant pathogens, indicating a broader spectrum of biological activity .

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